![molecular formula C19H26N4O2 B2950490 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097860-25-6](/img/structure/B2950490.png)
1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a compound that belongs to the class of urea derivatives. It features a unique structure combining a methoxyphenyl group, a pyrazolyl group, and a cyclohexyl group. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The synthetic route may involve the following steps:
Preparation of 4-methoxyphenyl ethylamine: This can be achieved by the reduction of 4-methoxyphenyl acetonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 4-(1H-pyrazol-1-yl)cyclohexyl isocyanate: This intermediate can be prepared by reacting 4-(1H-pyrazol-1-yl)cyclohexylamine with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves the reaction of 4-methoxyphenyl ethylamine with 4-(1H-pyrazol-1-yl)cyclohexyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl ethyl derivative or 4-formylphenyl ethyl derivative.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-hydroxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea: Similar structure with a hydroxyl group instead of a methoxy group.
1-[2-(4-chlorophenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea: Contains a chlorine atom instead of a methoxy group.
1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-imidazol-1-yl)cyclohexyl]urea: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-9-3-15(4-10-18)11-13-20-19(24)22-16-5-7-17(8-6-16)23-14-2-12-21-23/h2-4,9-10,12,14,16-17H,5-8,11,13H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLUYIPISFFSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
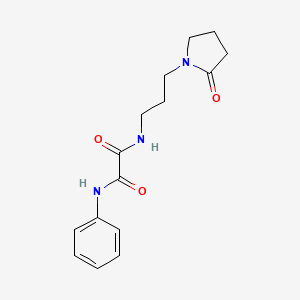

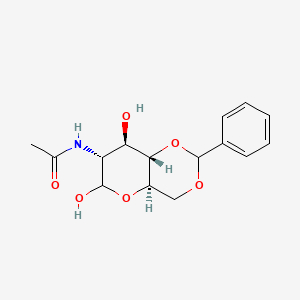
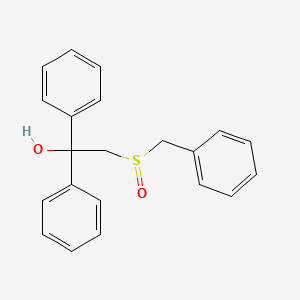
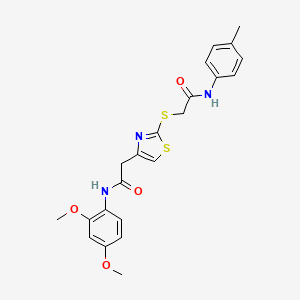
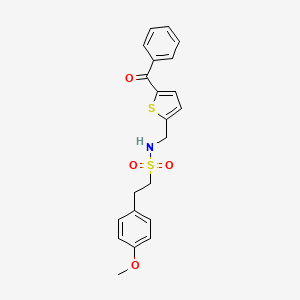
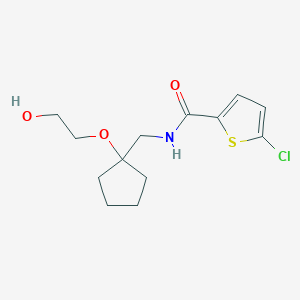
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
![3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2950421.png)
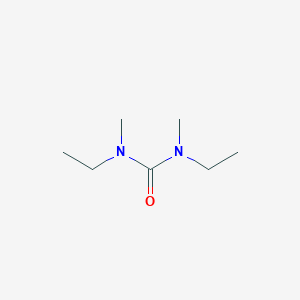
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide](/img/structure/B2950423.png)
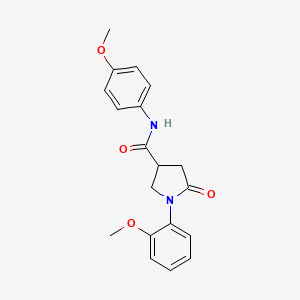
![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)
![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2950428.png)
